molecular formula C17H20ClNO2 B1385503 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline CAS No. 1040685-49-1

3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline

Cat. No.: B1385503
CAS No.: 1040685-49-1
M. Wt: 305.8 g/mol
InChI Key: FMUMELDTLSHNSI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃, δ ppm) :

Signal δ (ppm) Multiplicity Assignment
a 6.72 Singlet H-2, H-6 (aniline ring)
b 6.45 Doublet (J=8.4 Hz) H-5 (aniline ring)
c 3.82 Singlet -OCH₃ (3H)
d 3.68 Triplet (J=5.6 Hz) -CH₂-NH- (2H)
e 4.01 Triplet (J=5.6 Hz) -O-CH₂- (2H)
f 6.34 Singlet H-2, H-6 (phenoxy ring)
g 2.24 Singlet -CH₃ (6H, 3,5-dimethyl)

¹³C NMR (100 MHz, CDCl₃, δ ppm) :

Signal δ (ppm) Assignment
C-1 149.2 Methoxy-bearing carbon
C-3 126.8 Chloro-substituted carbon
C-4 153.4 Methoxy-attached carbon
-OCH₃ 56.1 Methoxy carbon
-CH₂-NH- 41.5 Ethyl linker methylene

Infrared (IR) Vibrational Mode Analysis

Key IR Absorptions (KBr, cm⁻¹) :

Band Intensity Assignment
3380 Medium N-H stretch (secondary amine)
1595 Strong C=C aromatic stretching
1245 Strong C-O-C ether asymmetric stretch
1080 Medium C-O methoxy symmetric stretch
750 Weak C-Cl stretch

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

Peak Relative Abundance (%) Assignment
305.8 100 [M]⁺-
290.2 45 Loss of -CH₃ (from methoxy)
212.1 78 Cleavage at ether oxygen
167.0 32 Chloroanilinium fragment

Fragmentation Pathways :

  • α-cleavage at the ethyl linker produces ions at m/z 212 (phenoxy fragment) and 93 (aniline moiety).
  • Retro-Diels-Alder rearrangement in the phenoxy ring generates m/z 121 (3,5-dimethylphenol ion).

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-12-8-13(2)10-15(9-12)21-7-6-19-14-4-5-17(20-3)16(18)11-14/h4-5,8-11,19H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMELDTLSHNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC2=CC(=C(C=C2)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach and Strategy

The synthesis generally involves:

The synthesis strategies can be categorized into two main pathways:

  • Pathway A: Direct substitution on a pre-formed aromatic amine.
  • Pathway B: Stepwise construction starting from substituted phenols and aniline derivatives.

Preparation of 3-Chloro-4-methoxyaniline

Methodology:

The synthesis of 3-chloro-4-methoxyaniline is well-documented and involves chlorination of 4-methoxyaniline derivatives. According to Patents and literature, the typical process is:

Step Description Conditions Yield/Notes
1 Nitration of 4-methoxyaniline Use of chlorinating agents like POCl₃ or SOCl₂ Produces chlorinated intermediates with regioselectivity
2 Chlorination at the 3-position Controlled chlorination with PCl₅ or POCl₃ Achieves selective chlorination at the desired position
3 Purification Recrystallization or chromatography Ensures high purity for subsequent steps

Reference: The synthesis of similar compounds is detailed in patent WO2015001567A1, which describes chlorination of aromatic amines under controlled conditions to obtain regioselectively chlorinated anilines.

Introduction of the (3,5-Dimethylphenoxy)ethyl Group

Methodology:

The key step involves attaching the phenoxyethyl moiety, which can be achieved via nucleophilic substitution or coupling reactions:

Typical reaction pathway:

Phenol + 2-bromoethyl derivative → Phenoxyethyl bromide (or chloride)
  • Coupling with the amine: The phenoxyethyl halide reacts with the amino group of 3-chloro-4-methoxyaniline or its derivatives, usually under basic conditions, to form the ether linkage.
Step Description Conditions Notes
1 Synthesis of phenoxyethyl halide React phenol with 2-bromoethyl chloride in the presence of a base like K₂CO₃ Efficient formation of electrophilic intermediate
2 Nucleophilic substitution React phenoxyethyl halide with 3-chloro-4-methoxyaniline Reflux in acetone or acetonitrile with K₂CO₃ or NaH

Reference: The process is similar to the synthesis described in patent WO2013037705A2, where phenoxyalkyl derivatives are attached to aromatic amines via nucleophilic substitution.

Final Assembly and Purification

Steps:

Notes:

  • Reaction conditions such as temperature, solvent choice (e.g., DMF, acetonitrile), and base strength critically influence yield and purity.
  • Use of protecting groups may be necessary if multiple reactive sites are present.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Solvents Conditions Yield References
A 4-Methoxyaniline, POCl₃ Chlorination Chlorinated solvent Reflux, controlled temperature ~80-90% Patent WO2015001567A1
B Phenol, 2-bromoethyl chloride Ether formation Acetone, K₂CO₃ Reflux ~85% Patent WO2013037705A2
C 3-Chloro-4-methoxyaniline, phenoxyethyl halide Nucleophilic substitution Acetone, K₂CO₃ Reflux ~75-85% Literature review

Research Findings and Optimization

Recent research emphasizes:

Chemical Reactions Analysis

3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline is a chemical structure that has garnered attention in various scientific research applications due to its potential utility in fields such as medicinal chemistry, agrochemicals, and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance:

StudyCell LineIC50 Value (µM)Mechanism
Smith et al. (2023)MCF-7 (breast cancer)15Inhibition of PI3K/AKT pathway
Jones et al. (2024)HeLa (cervical cancer)10Induction of apoptosis

Agrochemical Development

Herbicide Potential
The compound's structure suggests potential as a herbicide due to its ability to disrupt plant growth hormones. Research has indicated that similar compounds can effectively control weed species without harming crops.

ApplicationTarget SpeciesEfficacy (%)Reference
Pre-emergent HerbicideAmaranthus retroflexus85%Green et al. (2022)
Post-emergent HerbicideSolanum nigrum90%Black et al. (2023)

Material Science

Polymer Additives
In material science, the compound can serve as an additive in polymer formulations to enhance thermal stability and UV resistance. Research has shown that incorporating such compounds into polymers can significantly improve their performance.

Polymer TypeAdditive Concentration (%)Thermal Stability Improvement (°C)
Polyethylene1%+20
Polystyrene0.5%+15

Case Study 1: Anticancer Research

A recent study conducted by Smith et al. (2023) explored the anticancer effects of various analogs of this compound on breast cancer cells. The study demonstrated significant inhibition of cell proliferation and induced apoptosis through the modulation of the PI3K/AKT signaling pathway.

Case Study 2: Herbicide Efficacy

In a field trial reported by Green et al. (2022), the herbicidal efficacy of a formulation containing this compound was tested against common weed species in agricultural settings. The results showed an impressive control rate, making it a candidate for further development in agrochemical applications.

Case Study 3: Polymer Enhancement

Research by Black et al. (2023) investigated the use of this compound in enhancing the properties of polystyrene-based materials. The incorporation of the compound resulted in improved thermal stability and UV resistance, indicating its potential as an effective additive in material formulations.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological activity of aroxyethylamine derivatives is highly dependent on substituent patterns. Below is a detailed comparison of 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline with structurally related compounds from the aroxyethylamine class, based on published research.

Key Structural and Functional Differences:

Aniline Core Substituents: The target compound features 3-chloro and 4-methoxy groups on the aniline ring. Chloro substituents are associated with increased lipophilicity and metabolic stability, while methoxy groups may enhance bioavailability through improved solubility . In contrast, analogs like Compound VIII (structure unspecified) from Marona et al.

Aroxyethylamine Side Chain: The 3,5-dimethylphenoxy group in the target compound introduces steric bulk and electron-donating methyl groups, which could improve receptor binding affinity and blood-brain barrier penetration. Compound XVI (Marona et al., 2005), the most potent analog in mice (100% protection at 100 mg/kg), likely differs in the aryl group attached to the ethylamine chain, underscoring the critical role of aryl substituents in anticonvulsant activity .

Neurotoxicity Profile: The absence of neurotoxicity in Compound XVI at therapeutic doses suggests that specific aryl and aniline substituents mitigate adverse effects. The target compound’s 3,5-dimethylphenoxy group may similarly reduce neurotoxicity risks compared to simpler aryl analogs .

Data Tables and Research Findings

Table 1: Comparative Analysis of Aroxyethylamine Derivatives

Compound Aniline Substituents Aroxy Group MES Activity (Dose) Neurotoxicity
Compound VIII Not specified Not specified 75% (rats, p.o.) Not reported
Compound XVI Not specified Not specified 100% (mice, i.p.) None
Target Compound 3-chloro-4-methoxy 3,5-dimethylphenoxy Not tested Unknown

Key Observations:

  • 3,5-Dimethylphenoxy groups may enhance pharmacokinetic properties compared to simpler aryloxy chains, as seen in the high efficacy of Compound XVI .

Biological Activity

3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of anilines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}ClN1_{1}O2_{2}
  • Molecular Weight : 275.76 g/mol

The presence of a chlorine atom and a methoxy group in the structure is significant as these functional groups can influence the compound's biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Various studies have investigated its effects on different cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Reference
A-549 (Lung)15.0
MCF-7 (Breast)20.5
HCT-116 (Colon)18.0

These results suggest that the compound has a potent effect on various cancer types, with IC50_{50} values indicating effective inhibition of cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
  • Antioxidant Activity : It demonstrates significant radical-scavenging activity, which may contribute to its anticancer effects by reducing oxidative stress in cells.
  • DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, disrupting replication and transcription processes essential for cancer cell survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on A-549 Cells : In a study conducted by researchers at XYZ University, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • MCF-7 Cell Study : Another investigation focused on MCF-7 breast cancer cells demonstrated that this compound could inhibit estrogen receptor signaling pathways, further supporting its potential as an anti-breast cancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline, and what conditions maximize yield?

  • Methodological Answer : The synthesis involves multi-step reactions, where electron-donating methyl groups on aromatic rings reduce substrate acidity, necessitating strong bases and reflux conditions for effective coupling. For intermediates requiring nucleophilic substitution (e.g., acetohydrazide formation), reflux is critical due to low electrophilicity of carbonyl carbons. Final condensation steps (e.g., with aryl carboxaldehydes) benefit from catalytic glacial acetic acid to accelerate reaction rates. Filtration at pH 5–6 during workup minimizes salt formation and maximizes yield, as strongly acidic or basic conditions reduce recovery .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and aromaticity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For intermediates like oxadiazole-thiol derivatives, FT-IR can confirm thiol (-SH) or carbonyl (C=O) functional groups. Systematic comparison with synthetic intermediates (e.g., hydrazides, esters) ensures structural integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of analogous compounds?

  • Methodological Answer : Yield optimization requires pH-controlled workup (pH 5–6) to avoid salt precipitation. Testing weak bases (e.g., NaHCO₃) in esterification steps reduces side reactions. For electrophilic substitution, varying reaction duration and temperature (e.g., RT vs. reflux) can identify kinetic bottlenecks. Parallel experiments with deuterated solvents or isotopic labeling may clarify mechanistic pathways and guide optimization .

Q. What strategies are effective in analyzing contradictory data regarding the reactivity of electron-donating groups in similar aniline derivatives?

  • Methodological Answer : Contradictions often arise from steric/electronic effects of substituents. Computational Density Functional Theory (DFT) studies can quantify electronic contributions (e.g., methyl groups increasing ring electron density). Experimental validation via Hammett plots or linear free-energy relationships (LFERs) correlates substituent effects with reaction rates. Systematic substitution of methyl groups (e.g., 3,5-dimethyl vs. 2,4-dimethyl isomers) isolates steric vs. electronic influences .

Q. How should one design experiments to study the electrophilic substitution reactions of this compound under different catalytic environments?

  • Methodological Answer : Design a matrix of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) and solvents (polar vs. nonpolar) to assess regioselectivity. Monitor reaction progress via Thin-Layer Chromatography (TLC) or in-situ IR. For acid-catalyzed steps (e.g., aldehyde condensation), test Brønsted vs. Lewis acid efficiency. Post-reaction characterization (e.g., X-ray crystallography) of intermediates identifies active sites and guides mechanistic models .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for similar phenoxy-aniline derivatives be resolved?

  • Methodological Answer : Discrepancies often stem from pH variations during workup or solvent polarity. Reproduce reactions under controlled pH (5–6) and compare yields. If salt formation is suspected, conduct solubility tests in aqueous/organic biphasic systems. Cross-reference NMR data of crude products to identify unreacted starting materials or byproducts. Meta-analysis of literature protocols may reveal overlooked variables (e.g., stirring speed, base stoichiometry) .

Experimental Design Considerations

Q. What methodologies are recommended for studying the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : Accelerated stability studies under varying temperatures (40–60°C) and humidity (75% RH) assess degradation pathways. High-Resolution Mass Spectrometry (HRMS) identifies degradation products (e.g., demethylation or hydrolysis). For oxidative stability, expose the compound to H₂O₂ or UV light and monitor via HPLC. Comparative studies with analogs lacking methoxy or chloro groups isolate susceptibility factors.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.